4'-methylbiphenyl-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 4’-methyl[1,1’-biphenyl]-4-yl acetic acid with 1,3-dioxo-1,3-dihydro-2H-isoindole in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
Uniqueness
4’-methyl[1,1’-biphenyl]-4-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H17NO4 |
---|---|
Molecular Weight |
371.4g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C23H17NO4/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)28-21(25)14-24-22(26)19-4-2-3-5-20(19)23(24)27/h2-13H,14H2,1H3 |
InChI Key |
ZTQQNKZZUHJQTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.